N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Overview
Description
N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound characterized by the presence of chlorophenyl, nitrophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 4-(trifluoromethyl)phenol to produce 2-nitro-4-(trifluoromethyl)phenol. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as pyridine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed
Reduction: Formation of N-(4-chlorophenyl)-4-[2-amino-4-(trifluoromethyl)phenoxy]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized phenoxy derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound proteins.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl group and is used in similar synthetic applications.
4-Nitro-3-(trifluoromethyl)aniline: Contains both nitro and trifluoromethyl groups, used in the synthesis of pharmaceuticals.
4-Chloro-2-(trifluoromethyl)aniline: Similar structure with chlorophenyl and trifluoromethyl groups, used in agrochemical research.
Uniqueness
N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O4/c21-14-4-6-15(7-5-14)25-19(27)12-1-8-16(9-2-12)30-18-10-3-13(20(22,23)24)11-17(18)26(28)29/h1-11H,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCOFYVIIUGPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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